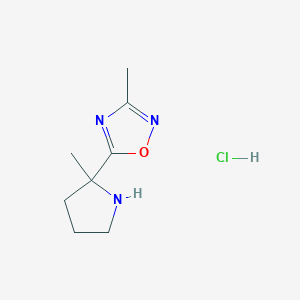
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (3M5M2M1OCH) is a compound that has a wide range of applications in scientific research. It is a synthetic compound with a nitrogen-based heterocyclic ring structure, which makes it a versatile molecule for various laboratory experiments. The compound has been studied extensively in the past few years, and its potential applications have been explored in various fields of research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Oxadiazole derivatives, such as those studied by Kalia et al. (2020), have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. These derivatives demonstrated high inhibition efficiency, with experimental and computational simulations corroborating their protective properties on metal surfaces (Kalia et al., 2020).
Structural Characterization for Drug Design
Meyer et al. (2003) characterized the structures of two oxadiazole derivatives used in synthesizing potential non-peptide angiotensin receptor antagonists. These derivatives are structurally analyzed to aid in drug design, especially for cardiovascular treatments (Meyer et al., 2003).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) explored the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, which included oxadiazol moieties. These compounds showed significant reduction in tumor volume and cell number, suggesting potential in anticancer therapy (Chandrappa et al., 2010).
Energetic Material Synthesis
Yu et al. (2017) studied the synthesis of energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, indicating potential use in energetic material applications (Yu et al., 2017).
Antibacterial Activity
Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and tested their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Tien et al., 2016).
Insecticidal Activity
Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings with demonstrated insecticidal activities. This research aids in developing novel pesticides (Liu et al., 2017).
Propiedades
IUPAC Name |
3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGMJIGDZGZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




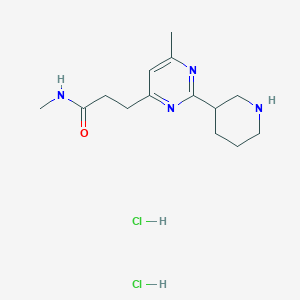
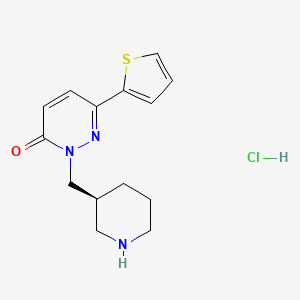

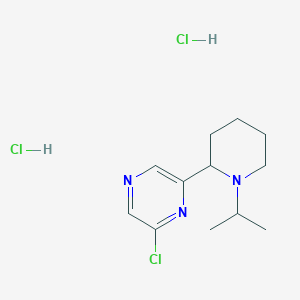
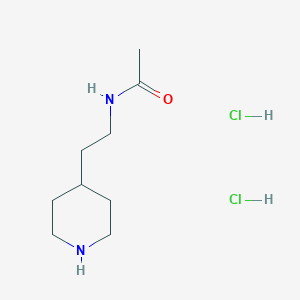
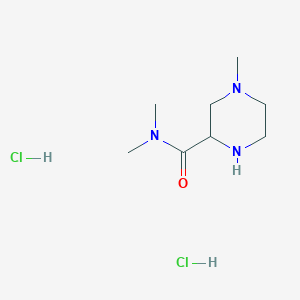
![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)

![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402556.png)

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)

